2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(19)7-9-8-20-14(16-9)17-12-5-1-4-11-10(12)3-2-6-15-11/h1-6,8H,7H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLZCHVILYHSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Therapeutic Potential of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic Acid Derivatives
[1]
Executive Summary
The molecule This compound (QTA-5) represents a privileged "hybrid pharmacophore" bridging two major therapeutic classes: Type II Kinase Inhibitors (Oncology) and DNA Gyrase B Inhibitors (Antimicrobials).[1]
Structurally, QTA-5 integrates a quinoline-5-yl core (a proven DNA intercalator and ATP-hinge binder) with a 2-aminothiazol-4-yl acetic acid tail (a polar moiety critical for solubility and active-site specificity).[1] Unlike the more common 4-aminoquinoline (chloroquine-like) or 8-aminoquinoline scaffolds, the 5-amino substitution vector offers a unique topology that minimizes non-specific toxicity while maximizing selectivity for deep hydrophobic pockets in enzymes like CDK9 , PIM-1 , and bacterial Gyrase B .[1]
This guide provides a comprehensive technical analysis of the QTA-5 scaffold, detailing its synthesis, structure-activity relationship (SAR), mechanism of action (MoA), and experimental validation protocols.
Chemical Biology & SAR Analysis
The Pharmacophore
The QTA-5 molecule is composed of three distinct functional domains, each serving a critical role in target engagement:
| Domain | Structure | Function |
| Domain A (Head) | Quinolin-5-yl | Hinge Binder / Intercalator: The planar aromatic system binds to the ATP-binding hinge region of kinases via hydrophobic interactions and |
| Domain B (Linker) | -NH- (Secondary Amine) | H-Bond Donor: Forms a critical hydrogen bond with the backbone carbonyl of the receptor (e.g., Glu/Val in kinases or Asp in GyrB).[1] |
| Domain C (Tail) | Thiazol-4-yl Acetic Acid | Solubility & Specificity: The thiazole ring provides rigidity.[1] The acetic acid group acts as a "warhead" for solvent-front interactions, often forming salt bridges with conserved Arginine or Lysine residues (e.g., Arg136 in GyrB). |
Structure-Activity Relationship (SAR) Matrix
The therapeutic window of QTA-5 derivatives is tuned by modifying the "Tail" (R1) and the "Head" (R2).
| Modification Site | Substituent | Effect on Potency / ADME |
| Acetic Acid Tail (R1) | -CH2-COOH (Parent) | Optimal: Balanced potency and solubility.[1] High affinity for Arg/Lys residues. |
| -CH(Me)-COOH | Increased Metabolic Stability: Steric hindrance protects against rapid metabolism but may reduce binding affinity due to steric clash.[1] | |
| -CH2-COOEt (Ester) | Prodrug Strategy: Increases cell permeability (LogP | |
| Quinoline Core (R2) | 5-amino (Parent) | Selectivity: Unique vector for Type II kinase binding. |
| 8-amino | Toxicity Risk: Associated with higher chelating potential and non-specific cytotoxicity. | |
| 7-Cl / 7-F | Metabolic Block: Halogenation at C7 prevents oxidative metabolism and increases half-life ( |
Mechanism of Action (MoA)
QTA-5 operates via a Dual-Target Mechanism , depending on the biological context (Eukaryotic vs. Prokaryotic).[1]
Oncology: ATP-Competitive Kinase Inhibition
In cancer cells, QTA-5 functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDK9/2) and PIM Kinases .[1]
-
Binding Mode: The quinoline nitrogen accepts a hydrogen bond from the hinge region. The exocyclic amino group donates a hydrogen bond. The acetic acid tail extends into the solvent-exposed region, interacting with lysine residues to stabilize the "DFG-in" active conformation.[1]
-
Therapeutic Outcome: Inhibition of CDK9 blocks P-TEFb-mediated transcription of anti-apoptotic proteins (Mcl-1, Myc), inducing apoptosis in oncogene-addicted tumors (e.g., AML, Multiple Myeloma).[1]
Antimicrobial: DNA Gyrase B Inhibition
In bacteria, the aminothiazole-acetic acid moiety mimics the phosphate group of ATP, binding to the ATPase domain of DNA Gyrase subunit B (GyrB) .
-
Mechanism: Unlike fluoroquinolones (which target GyrA/DNA cleavage complex), QTA-5 inhibits the energy transduction step (ATP hydrolysis), effectively "starving" the enzyme and preventing DNA supercoiling.
-
Advantage: Lack of cross-resistance with existing fluoroquinolones.
Pathway Visualization
The following diagram illustrates the dual-pathway mechanism of QTA-5.
Figure 1: Dual Mechanism of Action for QTA-5 derivatives targeting CDK9 (Oncology) and Gyrase B (Antimicrobial).[1]
Synthesis & Manufacturing (CMC)
The synthesis of QTA-5 utilizes the robust Hantzsch Thiazole Synthesis , ensuring scalability and high purity.
Retrosynthetic Analysis
-
Disconnection: The C-N bond between the quinoline and thiazole, or the formation of the thiazole ring itself.
-
Key Intermediates:
-
1-(Quinolin-5-yl)thiourea: Derived from 5-aminoquinoline.[1]
-
4-Chloroacetoacetic acid (or ethyl ester): The cyclization partner.
-
Step-by-Step Protocol
Step 1: Preparation of 1-(Quinolin-5-yl)thiourea
-
Reagents: 5-Aminoquinoline (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Solvent).
-
Procedure: Dissolve 5-aminoquinoline in acetone. Add benzoyl isothiocyanate dropwise at 0°C. Reflux for 2 hours to form the benzoyl-thiourea intermediate.
-
Hydrolysis: Treat the intermediate with 10% NaOH at 80°C for 1 hour to remove the benzoyl group.
-
Isolation: Acidify with HCl to precipitate 1-(quinolin-5-yl)thiourea . Filter and dry.[2][3]
Step 2: Hantzsch Cyclization (Formation of QTA-5)
-
Reagents: 1-(Quinolin-5-yl)thiourea (1.0 eq), 4-Chloroacetoacetic acid (1.1 eq), Ethanol (Solvent).[1]
-
Procedure: Suspend the thiourea in ethanol. Add 4-chloroacetoacetic acid.
-
Reaction: Reflux for 4–6 hours. The reaction proceeds via nucleophilic attack of the sulfur on the
-haloketone, followed by dehydration. -
Work-up: Cool the mixture. The product, This compound , typically precipitates as a hydrobromide/hydrochloride salt.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Yield: Typical overall yield is 60–75%.
Experimental Protocols for Validation
In Vitro Kinase Assay (CDK9/CyclinT1)
-
Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1]
-
Reagents: Recombinant CDK9/CycT1, ULight-labeled peptide substrate, Europium-anti-phospho-antibody, ATP (
concentration).[1] -
Protocol:
-
Incubate QTA-5 (serial dilutions, 1 nM – 10 µM) with enzyme and peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) for 15 min.
-
Initiate reaction with ATP. Incubate for 60 min at RT.
-
Stop reaction with EDTA/Eu-antibody detection mix.[1]
-
Read on EnVision plate reader (Ex: 320 nm, Em: 615/665 nm).
-
-
Success Criteria: IC50 < 100 nM indicates potent inhibition.
Bacterial Gyrase B ATPase Assay[1]
-
Method: Malachite Green Phosphate Release Assay.
-
Organism: E. coli or S. aureus Gyrase B domain.
-
Protocol:
-
Mix GyrB enzyme, relaxed plasmid DNA, and QTA-5 in assay buffer.
-
Add ATP (1 mM) to start the reaction. Incubate at 37°C for 30 min.
-
Add Malachite Green reagent to detect free phosphate (Pi) released by ATP hydrolysis.
-
Measure Absorbance at 620 nm.
-
-
Control: Novobiocin (Standard GyrB inhibitor).
Future Outlook & Strategic Recommendations
The QTA-5 scaffold is a "high-value, moderate-risk" asset.[1]
-
Lead Optimization: The carboxylic acid tail is a metabolic liability (glucuronidation). Bioisosteres such as tetrazole or acyl-sulfonamide should be explored to improve oral bioavailability and membrane permeability.[1]
-
Combination Therapy: Due to its mechanism (transcriptional inhibition), QTA-5 shows synergy with BCL-2 inhibitors (Venetoclax) in AML models, preventing the upregulation of Mcl-1 that causes resistance.[1]
-
Toxicity Check: Early assessment of hERG channel inhibition is mandatory, as quinoline-thiazoles can be cardiotoxic.[1]
References
-
Synthesis of Thiazolo-Quinoline Hybrids
-
Anticancer Activity of Quinoline-Thiazoles
-
Gyrase B Inhibition Pharmacophore
-
CDK9 Inhibitor Structural Basis
- Title: Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors.
- Source: Journal of Medicinal Chemistry, 2013.
-
URL:[Link]
-
Chemical Properties (PubChem)
Sources
- 1. US8889696B2 - Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 4. Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling & Lipophilicity Optimization of Thiazole Acetic Acid Analogs
Executive Summary
Thiazole acetic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in diverse therapeutic classes, including PPAR agonists (glitazones), aldose reductase inhibitors, and specific antimicrobial agents. The physicochemical success of these analogs hinges on the delicate balance between the aromatic, electron-deficient thiazole ring and the polar, ionizable acetic acid tail.
This technical guide provides a rigorous analysis of the physicochemical properties of thiazole acetic acid analogs, with a specific focus on lipophilicity (LogP/LogD) and ionization constants (pKa). It details self-validating experimental protocols for profiling these compounds and offers structural insights for lead optimization.
Chemical Architecture & Electronic Properties
The Thiazole Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen.[1][2] Unlike its oxazole counterpart, thiazole exhibits significant aromaticity due to the participation of the sulfur lone pair in the
-
Electronic Character: The nitrogen atom (N3) is pyridine-like with a lone pair in the
orbital, making it a weak base. The sulfur atom (S1) is thiophene-like. -
Dipole Moment: Thiazole has a distinct dipole, which influences the orientation of the molecule in the active site and its solvation shell.
Ionization Profiles (pKa)
Thiazole acetic acid analogs are amphoteric or acidic depending on the substitution at the 2-position.
-
Carboxyl Group (Acidic): The acetic acid side chain typically has a pKa in the range of 3.5 – 4.5 . At physiological pH (7.4), this group is predominantly deprotonated (
), conferring high aqueous solubility and electrostatic binding potential. -
Thiazole Nitrogen (Basic): The conjugate acid of the thiazole nitrogen has a pKa of approximately 2.5 . However, electron-donating groups (e.g.,
) at the 2-position can raise this pKa, potentially creating zwitterionic species in acidic media.
Table 1: Representative Physicochemical Constants
| Compound Class | Substituent (R-2) | Est. pKa (COOH) | Est. pKa (Thiazole-N) | LogP (Neutral) |
| Unsubstituted | -H | 3.85 | ~2.5 | 0.8 - 1.2 |
| Aminothiazoles | 3.5 - 3.8 | ~5.4 | 0.5 - 0.8 | |
| Phenylthiazoles | 3.9 - 4.1 | ~2.0 | 2.5 - 3.2 | |
| Alkylthiazoles | 4.0 | ~2.6 | 1.5 - 1.8 |
Data derived from consensus computational models and standard fragment-based contributions.
Lipophilicity: The Critical Parameter[3][4][5][6]
Lipophilicity in this series is not a static number; it is pH-dependent due to the carboxylic acid. Therefore, we must distinguish between LogP (partition coefficient of the neutral species) and LogD (distribution coefficient at a specific pH).
Structural Influences on LogP[7]
-
The Acetic Acid Tail: Contributes negative lipophilicity (
to ) and hydrogen bond acidity. -
The Thiazole Core: Moderately lipophilic. The sulfur atom increases lipophilicity relative to oxygen (oxazole) or nitrogen (imidazole) equivalents.
-
C-2 Substitution: This is the primary vector for tuning. Adding a phenyl group dramatically increases LogP (+2.0 units), facilitating membrane permeation but potentially reducing solubility.
The LogD Reality
At pH 7.4, the acetic acid moiety is ionized.
Experimental Methodologies
Protocol A: High-Throughput LogD Determination via RP-HPLC
Rationale: Shake-flask methods are low-throughput and prone to emulsion errors. RP-HPLC utilizes the correlation between retention time on a hydrophobic column and lipophilicity.
Reagents & Equipment:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,
, ). -
Mobile Phase: Methanol/Phosphate Buffer (pH 7.4) gradient.[3]
-
Standards: Series of compounds with known LogD values (e.g., Toluene, Acetophenone, Benzene).
-
Dead Time Marker: Uracil or Sodium Nitrate.
Step-by-Step Workflow:
-
System Validation: Equilibrate the column with 50:50 MeOH:Buffer. Inject Uracil to determine dead time (
). -
Calibration: Inject the standard mixture. Record retention times (
). Calculate the Capacity Factor ( ) for each: [4] -
Curve Generation: Plot
vs. Literature LogD for standards. Ensure . -
Sample Analysis: Inject thiazole analogs (10
M in MeOH). Record and calculate . -
Calculation: Apply the linear regression equation to determine LogD.
Self-Validating Check: Include a "Check Standard" (e.g., a known thiazole derivative) in every run. If the calculated LogD deviates by
Protocol B: Potentiometric pKa Determination
Rationale: Accurate pKa is required to convert LogD back to Intrinsic LogP.
Reagents:
-
Titrator: Mettler Toledo or Sirius T3.
-
Solvent: 0.1 M KCl (ionic strength adjustor).
-
Titrant: 0.1 M KOH (standardized).
Workflow:
-
Blank Titration: Titrate 0.1 M KCl with KOH to characterize the electrode response and dissolve
. -
Sample Prep: Dissolve 1-2 mg of thiazole analog in 20 mL of 0.1 M KCl. (Use <5% DMSO if insoluble).
-
Titration: Titrate from pH 2.0 to pH 12.0.
-
Data Processing: Use Bjerrum plots or nonlinear regression to identify the inflection point.
-
Validation: The first derivative of the pH curve must show a sharp peak. Broad peaks indicate precipitation (reject data).
Visualizations
Lipophilicity Determination Workflow
This diagram illustrates the decision logic and process flow for characterizing the lipophilicity of new analogs.
Figure 1: Decision matrix for selecting the appropriate lipophilicity assay based on compound solubility.
SAR Optimization Strategy
A logic tree for optimizing the thiazole acetic acid scaffold based on physicochemical feedback.
Figure 2: Structure-Activity Relationship (SAR) logic for optimizing physicochemical defects.
Conclusion & Strategic Implications
The thiazole acetic acid moiety is a versatile tool in drug discovery, but its efficacy is governed by the ionization of the carboxylate and the lipophilicity of the C2 substituent.
-
Key Takeaway: Do not rely solely on calculated LogP (cLogP). The ionization at physiological pH drastically lowers the effective lipophilicity (LogD).
-
Recommendation: Prioritize the synthesis of analogs with C2-aryl or C2-heteroaryl substituents to counterbalance the polarity of the acetic acid tail. Use the RP-HPLC protocol defined above for rapid iterative screening.
References
-
BenchChem. Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Retrieved from 4
-
MDPI. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Retrieved from 5
-
National Institutes of Health (PMC). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Retrieved from 6
-
PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S. Retrieved from 7
-
Sigma-Aldrich. 2-(Thiazol-4-yl)acetic acid | CAS 7504-44-1. Retrieved from [8]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, lipophilicity and antimicrobial activity evaluation of some new thiazolyl-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Crystallization Techniques for 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid: A Guide for Drug Development Professionals
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to developing robust crystallization protocols for the active pharmaceutical ingredient (API) 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid. As a molecule featuring a quinoline, a thiazole, and a carboxylic acid moiety, its crystallization behavior is influenced by multiple functional groups, making a systematic approach essential. This guide, intended for researchers, scientists, and drug development professionals, moves beyond generic templates to offer a detailed, logic-driven framework for crystallization screening and optimization. We will explore the foundational principles of physicochemical characterization and detail several crystallization methodologies, including cooling crystallization, antisolvent addition, slow evaporation, and vapor diffusion. Furthermore, we address the critical aspects of polymorphism and provide troubleshooting strategies for common crystallization challenges.
Introduction: The Critical Role of Crystallization
The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its performance and manufacturability. Crystallization is a fundamental process in drug development that governs particle size, purity, morphology, and the polymorphic form of the API. For a complex heterocyclic molecule like this compound, achieving a stable and consistent crystalline form is crucial for ensuring predictable solubility, bioavailability, and stability of the final drug product.[1][2] This guide provides a detailed roadmap for developing a crystallization process for this specific API, grounded in scientific principles and practical laboratory techniques.
Foundational Step: Physicochemical Characterization
Before any crystallization attempts, a thorough understanding of the compound's physicochemical properties is essential. The solubility of an API in various solvents is the most critical parameter for designing a crystallization process.
Protocol 1: High-Throughput Solubility Screening
Objective: To determine the approximate solubility of this compound in a diverse range of solvents at different temperatures.
Rationale: This initial screening will identify suitable solvents for various crystallization techniques. A good solvent for cooling crystallization will show a significant increase in solubility with temperature. For antisolvent crystallization, a solvent/antisolvent pair where the compound is highly soluble in the solvent and poorly soluble in the antisolvent is required.[3]
Materials:
-
This compound
-
A selection of solvents (see Table 1)
-
High-performance liquid chromatography (HPLC) system
-
Thermostatically controlled shaker
-
Vials with screw caps
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess of the compound to a series of vials, ensuring a significant amount of solid remains undissolved.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of each selected solvent to the vials.
-
Equilibration: Place the vials in a thermostatically controlled shaker at two different temperatures (e.g., 25°C and 50°C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Sampling: Once equilibrated, allow the vials to stand for a short period to let the undissolved solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Analysis: Dilute the filtered samples with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Interpretation: Calculate the solubility in mg/mL or mol/L. A significant increase in solubility at the higher temperature suggests suitability for cooling crystallization.
| Solvent Class | Examples | Rationale for Inclusion |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds, potentially good solvents.[4] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents, often good for dissolving polar compounds. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Solvents of intermediate polarity. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Aprotic solvents with varying polarity. |
| Aromatic | Toluene, Anisole | Non-polar solvents, may be useful as antisolvents. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Highly polar aprotic solvents, often capable of dissolving poorly soluble compounds. |
| Chlorinated | Dichloromethane (DCM) | Apolar solvent, can be useful in solvent/antisolvent systems. |
| Aqueous | Water, pH-adjusted buffers | Solubility in aqueous media is critical for bioavailability.[1] |
Table 1: Suggested Solvents for Solubility Screening
Crystallization Methodologies: Protocols and Rationale
Based on the solubility data, several crystallization techniques can be employed. It is recommended to perform multiple small-scale experiments to explore a wide range of conditions.
Protocol 2: Cooling Crystallization
Principle: This technique relies on the principle that the solubility of the compound is significantly higher at elevated temperatures. By slowly cooling a saturated solution, supersaturation is achieved, leading to nucleation and crystal growth.[]
Procedure:
-
Dissolution: In a jacketed reactor or a flask with a controlled temperature bath, dissolve the compound in a pre-determined "good" solvent at an elevated temperature (e.g., 50-60°C) to form a nearly saturated solution.
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10°C/hour). A slower cooling rate generally promotes the growth of larger, more well-defined crystals.[]
-
Maturation: Once the target temperature is reached, hold the solution for a period (e.g., 2-4 hours) to allow for complete crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for Cooling Crystallization.
Protocol 3: Antisolvent Crystallization
Principle: This method involves the addition of a solvent in which the compound is poorly soluble (the antisolvent) to a solution of the compound in a "good" solvent. This reduces the overall solubility of the compound in the mixture, inducing crystallization.[3][]
Procedure:
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent at a constant temperature.
-
Antisolvent Addition: Slowly add the antisolvent to the solution with gentle stirring. The rate of addition is a critical parameter; slow addition often leads to better crystal quality.[6]
-
Precipitation: Continue adding the antisolvent until precipitation is observed.
-
Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.
-
Isolation: Collect the crystals by filtration, wash with the antisolvent, and dry.
Sources
Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid
Abstract
This application note provides a comprehensive guide to the synthesis of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of both quinoline and thiazole moieties. We present a robust and highly efficient protocol utilizing microwave-assisted organic synthesis (MAOS). This method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for reduced solvent use.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and expected outcomes.
Introduction: The Significance of Quinoline-Thiazole Hybrids
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties.[5] Similarly, the thiazole ring is a core structural component in many biologically active molecules and approved drugs.[6] The synthesis of hybrid molecules incorporating both the quinoline and 2-aminothiazole scaffolds is a promising strategy in drug discovery, aiming to leverage the synergistic bio-activities of these two pharmacophores.
The target molecule, this compound, combines these key features with an acetic acid side chain, which can enhance solubility and provide a handle for further derivatization. Traditional synthetic methods for such compounds often involve lengthy reaction times, harsh conditions, and laborious purification steps. Microwave-assisted synthesis offers a compelling alternative, providing rapid, uniform heating that can significantly accelerate reaction rates and improve process efficiency.[3][7]
The Synthetic Strategy: Microwave-Assisted Hantzsch Thiazole Synthesis
The core of this protocol is a variation of the classic Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative. In our approach, we will utilize a two-step, one-pot synthesis starting from 5-aminoquinoline.
Step 1: In-situ formation of the thiourea derivative. 5-aminoquinoline is reacted with an isothiocyanate to form the corresponding N-(quinolin-5-yl)thiourea.
Step 2: Cyclocondensation with an α-halo-γ-ketoester. The newly formed thiourea derivative then undergoes a cyclocondensation reaction with ethyl 4-chloroacetoacetate. The microwave irradiation facilitates this key ring-forming step, leading to the formation of the thiazole ring.
Step 3: Hydrolysis. The resulting ethyl ester is then hydrolyzed to yield the final product, this compound.
This microwave-assisted approach is anticipated to provide the target compound in high yield and purity within a significantly reduced timeframe compared to conventional heating methods.[8][9]
Experimental Protocol
Materials and Instrumentation
| Reagent/Equipment | Grade/Specification |
| 5-Aminoquinoline | Reagent grade, ≥98% |
| Ammonium thiocyanate | ACS reagent, ≥97.5% |
| Hydrochloric acid | ACS reagent, 37% |
| Ethyl 4-chloroacetoacetate | ≥95% |
| Ethanol | Anhydrous, 200 proof |
| Sodium hydroxide | ACS reagent, ≥97% |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% |
| n-Hexane | ACS reagent, ≥98.5% |
| Monomode Microwave Reactor | Capable of controlled temperature and pressure |
| Magnetic Stirrer with Hotplate | |
| Standard Glassware | |
| Rotary Evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Safety Precautions: This protocol should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are chemical irritants; consult the Safety Data Sheet (SDS) for each before use. Microwave reactions can generate high pressures; use only appropriate, sealed microwave vials and operate the instrument according to the manufacturer's instructions.
Step-by-Step Synthesis
Part A: Synthesis of Ethyl 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetate
-
Preparation of Quinolin-5-ylthiourea (Intermediate):
-
In a 10 mL microwave reaction vial, add 5-aminoquinoline (1.44 g, 10 mmol), ammonium thiocyanate (0.91 g, 12 mmol), and 5 mL of concentrated hydrochloric acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes.
-
After cooling, carefully open the vial and pour the contents into 50 mL of ice-cold water.
-
Neutralize the solution with 10% aqueous sodium carbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(quinolin-5-yl)thiourea. This intermediate can be used in the next step without further purification.
-
-
Cyclocondensation to form the Thiazole Ring:
-
To the crude N-(quinolin-5-yl)thiourea from the previous step, add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol) and 8 mL of anhydrous ethanol in a 20 mL microwave reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 5 minutes. Monitor the reaction by TLC (Eluent: 7:3 Hexane:EtOAc).
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Eluent: gradient of 10% to 40% ethyl acetate in hexane) to afford the pure ethyl ester.
-
Part B: Hydrolysis to this compound
-
Saponification:
-
Dissolve the purified ethyl ester (10 mmol) in a mixture of ethanol (20 mL) and 1 M sodium hydroxide (15 mL, 15 mmol).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
-
Acidification and Isolation:
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 4-5 with 1 M hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Filter the solid, wash with copious amounts of cold water to remove any salts, and dry under high vacuum to yield the final product, this compound, as a solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (m.p.): As an indicator of purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | Characteristic peaks for quinoline, thiazole, and acetic acid protons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₄H₁₁N₃O₂S |
| Purity (HPLC) | >95% |
Rationale and Advantages of the Microwave-Assisted Approach
The application of microwave irradiation is the cornerstone of this protocol's efficiency. Here's a breakdown of the key advantages:
-
Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][7] This is in stark contrast to conventional heating, which relies on slower conduction and convection.[3]
-
Rate Acceleration: The high temperatures and pressures achievable in a sealed microwave vial dramatically accelerate the reaction rates for both the thiourea formation and the subsequent cyclocondensation.[4] Reactions that might take several hours under conventional reflux can often be completed in minutes.[8][9]
-
Improved Yields and Purity: The short reaction times and uniform heating minimize the formation of byproducts that can result from prolonged exposure to high temperatures.[3] This often leads to cleaner reaction profiles and higher isolated yields.
-
Energy Efficiency and Green Chemistry: By significantly reducing reaction times, microwave synthesis consumes less energy compared to traditional methods.[1][2] The potential for using less solvent or solvent-free conditions further enhances its green credentials.[1]
Visualizing the Workflow
Chemical Reaction Scheme
Caption: Reaction workflow for the synthesis of the target compound.
Microwave Synthesis Workflow
Caption: Step-by-step laboratory workflow for the synthesis protocol.
Conclusion
This application note details an efficient, rapid, and high-yielding protocol for the synthesis of this compound using microwave irradiation. By leveraging the principles of microwave-assisted organic synthesis, this method provides a superior alternative to conventional heating, aligning with the modern demands for sustainable and efficient chemical synthesis in drug discovery and development. The protocol is robust, reproducible, and can be readily adopted by researchers in the field.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Environmental Science and Pollution Research.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.
- PART - 1 INTRODUCTION. (n.d.). BS Publications.
- Microwave-assisted Hantzsch thiazole synthesis. (n.d.). PMC.
- A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (n.d.). Rasayan Journal of Chemistry.
- An eco-friendly synthesis of some antimicrobial quinolines. (2023). Research Article.
- Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. (2021). International Journal of Advanced Research in Science, Communication and Technology.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 3. ijrpas.com [ijrpas.com]
- 4. bspublications.net [bspublications.net]
- 5. scienceijsar.com [scienceijsar.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
Thin-layer chromatography (TLC) systems for quinoline-thiazole separation
Executive Summary
This guide provides a rigorous technical framework for the separation of quinoline and thiazole derivatives using Thin-Layer Chromatography (TLC). These nitrogen-containing heterocycles are ubiquitous in medicinal chemistry but present distinct chromatographic challenges due to their basicity and aromaticity. This note details the mechanistic basis for mobile phase selection, suppression of silanol interactions, and specific visualization protocols to ensure reproducible, high-resolution separations.
Introduction: The Chemist's Challenge
Quinoline (pKa ~4.9) and Thiazole (pKa ~2.5) are planar, aromatic systems with basic nitrogen atoms. When analyzing these moieties on standard Silica Gel 60
The Mechanism of Failure: Silica gel surfaces contain acidic silanol groups (Si-OH). Basic nitrogen atoms in quinolines and thiazoles interact with these protons via hydrogen bonding or ion-exchange mechanisms.
-
Consequence: The analyte is retained non-uniformly, leading to broad, cometary spots that obscure impurities and ruin resolution.
-
Solution: The mobile phase must be modified with a "sacrificial base" (e.g., Triethylamine or Ammonia) that preferentially blocks active silanol sites, allowing the analyte to partition purely based on polarity.
Method Development Strategy
The separation of these heterocycles requires a systematic "Polarity Ramp" approach.
The Solvent Triangle
Do not rely on a single system. Use the following hierarchy to determine the optimal window:
-
System A (Non-Polar/Screening): Hexane : Ethyl Acetate (8:2 to 1:1)
-
Best for: Lipophilic starting materials, simple quinolines.
-
-
System B (Mid-Polarity): Dichloromethane (DCM) : Methanol (95:5)
-
Best for: Functionalized thiazoles, reaction monitoring.
-
-
System C (High Polarity/Basic): DCM : Methanol : Triethylamine (90 : 10 : 1)
-
Best for: Highly polar amino-quinolines, salt forms, and preventing tailing.
-
Standardized Protocols
Protocol A: Preparation of Munier-Macheboeuf Dragendorff’s Reagent
Standard UV visualization is insufficient for confirming the presence of the nitrogen heterocycle core. This modified Dragendorff reagent is the gold standard for specific detection of tertiary amines and heterocycles.
Reagents:
-
Potassium Iodide (KI)[3]
Procedure:
-
Stock Solution A: Dissolve 0.85 g Bismuth Subnitrate in a mixture of 40 mL water and 10 mL Glacial Acetic Acid.
-
Stock Solution B: Dissolve 8.0 g Potassium Iodide in 20 mL water.
-
Working Solution (Spray): Mix 5 mL of Stock A + 5 mL of Stock B + 20 mL Glacial Acetic Acid + 70 mL Water.
-
Stability:[9] Stock solutions are stable for months in the dark. The working solution should be prepared fresh weekly.
-
Result: Quinoline/Thiazole derivatives appear as orange-red spots on a yellow background.
-
Protocol B: The "Basified" Mobile Phase
Use this protocol when spots appear as streaks rather than distinct circles.
-
Select Base Solvent: Determine the ratio of DCM:MeOH (e.g., 9:1) that moves the compound to Rf ~0.3.
-
Add Modifier: Add 0.5% v/v Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to the solvent mixture.
-
Equilibration (Critical): Pour the mobile phase into the chamber containing filter paper. Allow to stand for 15 minutes before inserting the plate. This saturates the chamber atmosphere with the amine vapor, pre-neutralizing the plate surface during development.
Case Study: Synthesis Monitoring
Scenario: Condensation of 2-acetylthiazole with 2-aminobenzaldehyde to form a quinoline-thiazole hybrid.
Experimental Data:
| Compound | Structure Type | Polarity | Rf (Hex/EtOAc 1:1) | Rf (DCM/MeOH 95:5) | Visualization |
|---|---|---|---|---|---|
| Start Material A | 2-Acetylthiazole | Low | 0.65 | 0.90 | UV, Weak Dragendorff |
| Start Material B | 2-Aminobenzaldehyde | Medium | 0.40 | 0.85 | UV (Yellow/Fluor) |
| Product (Hybrid) | Quinoline-Thiazole | High | 0.15 | 0.45 | UV (Strong), Orange (Dragendorff) |
Analysis:
-
In Hex/EtOAc, the product barely moves (Rf 0.15), making it hard to distinguish from baseline impurities.
-
Switching to System B (DCM/MeOH 95:5) moves the product to the optimal zone (Rf 0.45), providing clear separation from the starting materials which elute near the solvent front.
Visualization & Logic Diagrams
Figure 1: Mobile Phase Optimization Workflow
A logical decision tree for selecting the correct solvent system based on compound behavior.
Caption: Step-by-step logic for tuning solvent polarity and basicity to achieve optimal Rf values (0.3–0.7).
Figure 2: Visualization Decision Tree
Selecting the right detection method based on functional groups.
Caption: Workflow for confirming identity. UV detects the aromatic ring; Dragendorff confirms the nitrogen.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Rf = 0 (Did not move) | Compound is too polar or formed a salt. | Switch to DCM:MeOH (9:1) + 1% NH4OH. If still 0, use Reversed Phase (C18) plates with MeOH/Water. |
| Cometary Tailing | Acidic silanol interaction with basic nitrogen. | Add 0.5% Triethylamine (TEA) to the mobile phase. Pre-saturate chamber for 20 mins. |
| "Smiling" Front | Uneven solvent flow (Edge Effect). | Use a filter paper wick in the chamber. Ensure the lid is sealed tight (grease if necessary). |
| Ghost Spots | Decomposition on silica. | 2D-TLC check: Run plate, rotate 90°, run again. If spots appear off-diagonal, compound is degrading. |
References
-
BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem Application Notes.
-
University of Rochester. (n.d.). Solvent Systems for Thin Layer Chromatography.[7][10] Department of Chemistry.
-
Merck Millipore. (2020). Tips & Tricks for Thin-Layer Chromatography. Merck Application Guide.
-
ResearchGate. (2015). Dragendorff's Reagent (Munier & Macheboeuf Modification) Preparation.[3]
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice.[11] Interchim Blog.
Sources
- 1. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. digicollections.net [digicollections.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. reddit.com [reddit.com]
- 9. epfl.ch [epfl.ch]
- 10. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 11. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Thermal Optimization for Quinoline-5-ylamino Functionalization
Executive Summary: The Thermal "Goldilocks" Zone
Optimizing the reaction temperature for quinoline-5-ylamino substitution is a critical balance between overcoming the activation energy of the deactivated C5 position and preventing catalyst decomposition or regioselectivity loss.
Unlike the electron-deficient C2 and C4 positions, which are susceptible to Nucleophilic Aromatic Substitution (
Key Thermal Constraint: The quinoline nitrogen (N1) is a strong
Decision Logic: Selecting Your Starting Temperature
Do not guess. Use this logic flow to determine your initial thermal set-point based on your substrate's leaving group and the catalyst system.
Figure 1: Thermal decision matrix for C5-amination. Note that 5-Chloro substrates generally require 10-20°C higher temperatures than 5-Bromo analogs to facilitate oxidative addition.
Technical Data: Temperature vs. Conversion Profile
The following data represents a standardized coupling of 5-bromoquinoline with morpholine (1.2 equiv) using Pd(OAc)₂/BINAP (5 mol%) and NaOtBu in Toluene.
| Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Observation |
| 60°C | 24 | 15% | 12% | Kinetic Trap: Reaction stalled. Catalyst likely poisoned by N1-coordination. |
| 80°C | 12 | 78% | 72% | Standard Zone: Good balance. Minor starting material remains. |
| 100°C | 6 | >98% | 91% | Optimal: Rapid oxidative addition overcomes N1-poisoning. |
| 120°C | 4 | >98% | 65% | Thermal Degradation: Significant "tarring" (polymerization) and dehalogenation observed. |
Critical Insight: At <80°C, the reaction often stalls not because of the C-Br bond strength, but because the quinoline nitrogen binds to Pd(II), preventing the amine from entering the coordination sphere. Heat (>80°C) promotes the dissociation of this off-cycle complex.
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: Reaction Stalls at ~50% Conversion
Diagnosis: Catalyst Deactivation (Pd-Black formation).
-
The Science: If the temperature is too high for the specific ligand used, the ligand dissociates, leading to Pd aggregation.
-
The Fix:
-
Lower temperature by 10°C.
-
Switch to a sterically bulkier ligand (e.g., tBuBrettPhos or Xantphos ) which forms a tighter shell around Pd, increasing thermal stability.
-
Protocol Adjustment: Add the catalyst in two portions (0h and 4h).
-
Issue 2: Low Yield with Purple/Black Crude Mixture
Diagnosis: Oxidative Decomposition of Quinoline.
-
The Science: Quinolines are electron-rich enough to undergo oxidative polymerization at high temperatures (>110°C) in the presence of trace oxygen.
-
The Fix:
-
Strict Degassing: Sparge solvent with Argon for 15 mins (not just N2 balloon).
-
Temperature Cap: Do not exceed 110°C unless using a sealed microwave vessel.
-
Scavenger: Add 5 mol% BHT (butylated hydroxytoluene) if radical polymerization is suspected.
-
Issue 3: Regioselectivity Loss (in Dihalo-quinolines)
Scenario: Substrate is 5,8-dibromoquinoline. Diagnosis: Loss of Kinetic Control.
-
The Science: The C5 position is slightly more reactive than C8 due to steric relief (C8 is peri-positioned to N1). High temperatures erode this subtle energetic difference.
-
The Fix:
-
Cryo-to-Heat Ramp: Start reaction at 40°C. Ramp temperature by 5°C every 30 minutes.
-
Stop heating immediately upon consumption of starting material (monitor via LCMS).
-
Standardized Protocol: C5-Amination of Quinoline
Validated for 5-Bromoquinoline + Secondary Amines
Reagents:
-
5-Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)[1]
-
Pd(OAc)₂ (2 mol%) / BINAP (4 mol%) OR Pd-RuPhos G4 (2 mol%)
-
NaOtBu (1.4 equiv)[1]
-
Toluene (0.2 M concentration)
Workflow:
-
Charge: Add solid reagents (Quinoline, Base, Catalyst/Ligand) to a vial equipped with a magnetic stir bar.
-
Inert: Seal vial and cycle Vacuum/Argon (3x).
-
Solvate: Add anhydrous, degassed Toluene via syringe. Add liquid amine via syringe.[2]
-
Thermal Ramp:
-
Place in pre-heated block at 80°C .
-
Stir at 800 RPM.
-
Check LCMS at 1 hour.
-
Decision Point: If conversion <10%, increase T to 100°C .
-
-
Workup: Cool to Room Temp. Filter through Celite (elute with EtOAc). Concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use Microwave irradiation to speed this up? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation barrier of 5-chloroquinolines .
-
Recommendation: Set ceiling temperature to 130°C and "Hold Time" to 10-20 minutes.
-
Warning: Toluene absorbs microwaves poorly. Add a "doping" agent like ionic liquid or use a polar solvent like Dioxane/DMF (though DMF can decompose at high T).
Q: Why do protocols often recommend Pd2(dba)3 over Pd(OAc)2 for quinolines? A: Pd(OAc)₂ generates acetic acid in situ, which can protonate the quinoline nitrogen (forming a salt) or the amine nucleophile, retarding the reaction. Pd₂(dba)₃ is neutral. If you must use Pd(OAc)₂, ensure your base excess accounts for the acetate (add +0.1 equiv base).
Q: My product is 5-aminoquinoline, but I am trying to react it with an acid chloride. Does temperature matter there? A: Yes. This is an acylation, not a coupling.
-
Low T (0°C): Favors N-acylation (kinetic product).
-
High T (>80°C): Can lead to bis-acylation or migration to ring carbons if the system is highly activated.
-
Guidance: Perform at 0°C -> RT using Pyridine as solvent/base.
References
-
Buchwald-Hartwig Amination Optimization
- Source: BenchChem Application Notes.
-
URL:
-
Palladium-Catalyzed Quinoline Functionalization
- Source: MDPI Molecules.
-
URL:
-
Regioselectivity in Quinoline Substitution
- Source: Organic Chemistry Portal.
-
URL:
-
Mechanistic Insights on Pd-N Coordination
- Source: Imperial College London Lecture Notes. "Heteroaromatic Chemistry: Indoles & Isoquinolines."
-
URL:
Sources
Troubleshooting NMR signal overlap in quinoline-thiazole structures
Ticket ID: QT-NMR-404 | Status: Open
Subject: Resolving Signal Overlap & Assignment Ambiguities in Quinoline-Thiazole Scaffolds
Executive Summary
The quinoline-thiazole hybrid scaffold is a privileged structure in medicinal chemistry, frequently appearing in antimalarials, kinase inhibitors, and antimicrobial agents. However, it presents a "spectral nightmare" for researchers: a crowded aromatic window (7.2 – 9.0 ppm) where the electron-deficient quinoline ring protons often overlap with the thiazole singlet and any pendant phenyl groups.
This guide provides a tiered troubleshooting protocol, moving from simple solvent manipulations to advanced spectral editing and heteronuclear correlation.
Part 1: The First Line of Defense – Solvent Engineering (ASIS)
User Question: “My aromatic region is a blob. The quinoline H-3/H-6/H-7 protons are indistinguishable from the thiazole signal. What is the fastest fix without running overnight 2D experiments?”
Technical Insight:
Do not default to DMSO-
Benzene-
Experimental Protocol: The Solvent Titration
-
Standard: Acquire reference spectrum in CDCl
(or DMSO- if solubility is poor). -
ASIS Sample: Dissolve 5-10 mg of compound in Benzene-
(C D ). -
Titration (Optional): If solubility in pure benzene is impossible, use a binary mixture. Start with CDCl
and titrate in C D (10% increments) until signals separate.
Data Table: Expected Solvent Behavior
| Solvent | Dielectric Constant ( | Effect on Quinoline/Thiazole | Recommended For |
| CDCl | 4.81 | Baseline. often leads to overlap.[1] | Initial QC. |
| DMSO- | 46.7 | Deshields acidic protons (NH). Viscosity broadens lines. | H-bonding studies. |
| Benzene- | 2.27 | ASIS Effect. Shields protons perpendicular to solvent ring. | Resolving Overlap. |
| Acetone- | 20.7 | Dipole-dipole interactions. | Alternative if C |
Visualization: ASIS Decision Logic
Caption: Workflow for utilizing Aromatic Solvent-Induced Shifts (ASIS) to resolve overlapping signals.
Part 2: The "Ghost Peaks" – Rotamers & Dynamic Processes
User Question: “I see doubling of my quinoline signals, or they look incredibly broad compared to the rest of the spectrum. Is my sample impure?”
Technical Insight:
Before re-purifying, check for Rotamers .
Quinoline-thiazole systems often possess restricted rotation, particularly if there is an amide linker or steric bulk at the C2/C4 positions. At room temperature (298 K), the exchange rate between conformers (
Diagnostic Protocol: Variable Temperature (VT) NMR
-
Solvent Choice: Use DMSO-
or Tetrachloroethane- (high boiling points). Avoid CDCl (low boiling point limits upper range). -
Acquisition:
-
Run standard spectrum at 25°C (298 K).
-
Heat to 50°C (323 K).
-
Heat to 75°C - 100°C (348 K - 373 K).
-
-
Interpretation:
-
Coalescence: If double peaks merge into a single sharp peak at high T, you have rotamers.
-
Decomposition: If new random peaks appear, the compound is degrading.
-
Part 3: The "Nuclear Option" – 1H-15N HMBC
User Question: “I cannot determine which singlet is the Thiazole H-5 and which is the Quinoline H-3/H-4. NOESY is ambiguous.”
Technical Insight:
Carbon HMBC is often insufficient because both rings have quaternary carbons in similar regions (140-160 ppm). The definitive solution is Nitrogen NMR . You do not need
Why it works:
-
Quinoline Nitrogen: Typically appears at ~ -70 to -90 ppm (relative to nitromethane).
-
Thiazole Nitrogen: Distinct chemical shift environment.
-
Coupling: The Quinoline Nitrogen will show
correlations only to H-2 and H-8 (and H-3 weakly), instantly identifying the orientation of the quinoline ring.
Experimental Protocol: Natural Abundance 1H-15N HMBC
-
Concentration: High (20mg+ preferred).
-
Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).
-
Optimization: Set long-range coupling constant (
) to 8-10 Hz (typical for planar heterocycles). -
Scans: Expect a 2-4 hour runtime for adequate S/N.
Visualization: The 1H-15N Assignment Pathway
Caption: Logic flow for using Nitrogen-15 HMBC to distinguish heterocyclic rings.
Part 4: Advanced Technique – Pure Shift NMR
User Question: “I have a mixture and cannot purify it further. The overlap is making qNMR (quantitative NMR) impossible.”
Technical Insight:
If standard 1D NMR fails due to multiplet overlap, use Pure Shift NMR (Broadband Homonuclear Decoupling). This technique collapses all multiplets into singlets (removing
-
Benefit: A multiplet spanning 0.05 ppm becomes a singlet spanning 0.002 ppm.
-
Result: You can integrate the quinoline H-4 singlet separately from the thiazole H-5 singlet, even if they were previously overlapping multiplets.
References
-
BenchChem. (2025).[2] Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.Link
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts (ASIS).[3]Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Context: Pure Shift and HMBC methodologies).
-
Martin, G. E., & Hadden, C. E. (1999). Natural Abundance Nitrogen-15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids. Journal of Natural Products. Link
-
Desai, N. C., et al. (2018). Synthesis, characterization and antimicrobial screening of novel quinoline-thiazole derivatives. Indian Journal of Chemistry. Link
Sources
Technical Support Center: Strategies to Improve Membrane Permeability of Thiazole Acetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the membrane permeability of thiazole acetic acid and its derivatives. The content is structured to address specific experimental challenges, explaining the scientific reasoning behind each strategy to empower you to make informed decisions in your research.
Introduction
Thiazole acetic acid derivatives are a class of compounds with significant therapeutic potential. However, like many small molecules containing a carboxylic acid group, they often exhibit poor membrane permeability, which can limit their oral bioavailability and overall efficacy. The carboxyl group, being ionized at physiological pH, increases polarity and reduces the molecule's ability to passively diffuse across the lipid-rich cell membrane.
This guide will explore a range of strategies to overcome this challenge, from structural modifications and prodrug approaches to advanced formulation techniques. We will also delve into the nuances of in vitro permeability assays and how to interpret their results effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Characterization and Common Issues
Q1: My thiazole acetic acid derivative shows low permeability in my initial screens. What are the likely reasons?
A1: Low permeability of a thiazole acetic acid derivative is typically multifactorial. Here are the primary factors to investigate:
-
High Polarity: The carboxylic acid group is the most probable cause. At physiological pH (e.g., 7.4), this group is deprotonated, carrying a negative charge. This ionization significantly increases the molecule's polarity, making it energetically unfavorable to partition into the hydrophobic lipid bilayer of the cell membrane.
-
Molecular Properties: Beyond the carboxyl group, other properties can contribute to poor permeability. It's crucial to evaluate your compound against established guidelines like Lipinski's Rule of Five.[1][2] This rule suggests that poor absorption or permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
A molecular weight greater than 500 Daltons.
-
A calculated LogP (CLogP) greater than 5.[1][2] A high number of hydrogen bond donors and acceptors increases the energy required to break interactions with water (desolvation) before entering the membrane.[3][4]
-
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[5][6] These proteins are present in the intestinal epithelium and actively pump drugs out of the cell, back into the intestinal lumen, thereby reducing net absorption.[5][7]
Q2: How do I begin to assess the permeability of my compound? What are the standard initial assays?
A2: A tiered approach is most effective for assessing permeability:
-
In Silico Prediction: Before beginning wet-lab experiments, computational models can provide a preliminary assessment.[8][9] These tools predict physicochemical properties like LogP (a measure of lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors/acceptors.[8][10] Molecules with higher LogP values tend to have better passive permeability, though an optimal range exists.[11][12]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular permeation.[13][14] It's an excellent first-line experimental screen because it isolates passive diffusion from the complexities of active transport and metabolism.[13][14]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.[15] It provides a more comprehensive picture by evaluating both passive diffusion and active transport processes, including efflux.[14][15]
Comparing results from PAMPA and Caco-2 assays can be highly informative. If a compound has high permeability in PAMPA but low permeability in the Caco-2 assay, it strongly suggests the involvement of active efflux.[14]
dot graphdot graph "PAMPA vs. Caco-2 Interpretation" { layout=neato; node [shape=box, style=filled]; A [label="High PAMPA\nHigh Caco-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="High PAMPA\nLow Caco-2", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Low PAMPA\nLow Caco-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Low PAMPA\nHigh Caco-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -- B [label="Suggests Efflux", len=2.5]; B -- C [label="Passive Permeability Issue", len=2.5]; C -- D [label="Suggests Active Uptake", len=2.5]; D -- A [label="Good Permeability", len=2.5]; } } enddot
Section 2: Strategies for Improving Permeability
Q3: I've confirmed that high polarity due to the carboxylic acid is the main issue. What are my options?
A3: The most direct approach is to mask the carboxylic acid group temporarily using a prodrug strategy . A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug.[16] For carboxylic acids, esterification is a common and effective method.[17][18]
-
Mechanism: By converting the carboxylic acid to an ester, you replace the ionizable proton with an alkyl or aryl group. This neutralizes the charge, increases lipophilicity, and can also introduce intramolecular hydrogen bonds that further shield polarity, all of which enhance passive diffusion across the cell membrane.[17][19] Once inside the cell, ubiquitous esterase enzymes cleave the ester, regenerating the active carboxylic acid.[20]
Experimental Workflow for Prodrug Synthesis and Evaluation:
Q4: My compound is a substrate for an efflux pump. How can I address this?
A4: Dealing with efflux is challenging. While co-administering an efflux pump inhibitor is a possibility in experimental settings, it's often not a viable clinical strategy.[21] Therefore, structural modification is the primary approach.
-
Reduce Hydrogen Bond Donors: The number of hydrogen bond donors (HBDs) is a key determinant of P-gp recognition.[4] Strategies to reduce the HBD count include:
-
N-methylation: Replacing a hydrogen on a nitrogen atom with a methyl group.
-
Intramolecular Hydrogen Bonding: Designing the molecule so that a hydrogen bond donor on one part of the molecule forms a bond with an acceptor on another part.[19][22] This "internal" bond effectively masks the polar groups from the solvent, reducing the energy penalty for membrane partitioning and potentially disrupting recognition by efflux transporters.[3][19]
-
Q5: Are there formulation-based strategies I can use instead of, or in addition to, chemical modification?
A5: Yes, formulation strategies can significantly improve the absorption of poorly permeable compounds without altering their chemical structure.[23][24]
-
Lipid-Based Formulations: These are among the most effective approaches.[25]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the gastrointestinal tract).[26][27] The drug is dissolved in this lipidic formulation, and the resulting small droplet size provides a large surface area for absorption.[27][28] SEDDS can enhance permeability by several mechanisms, including bypassing the dissolution step and interacting with the cell membrane.[29]
-
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[30] They have a hydrophilic exterior and a lipophilic interior cavity.
-
Mechanism: Cyclodextrins can increase the aqueous solubility of a drug.[31][32] At the cell surface, the drug partitions from the cyclodextrin cavity into the cell membrane.[33] It's crucial to optimize the concentration, as excess cyclodextrin can hinder absorption by holding the drug in the aqueous phase.[31][33]
-
Quantitative Data Summary: Expected Impact of Strategies
| Strategy | Primary Mechanism | Expected Change in Apparent Permeability (Papp) | Key Considerations |
| Ester Prodrug | Masking carboxylic acid, increasing lipophilicity | 2 to >10-fold increase | Requires intracellular cleavage by esterases.[20] |
| Intramolecular H-Bonding | Shielding polar groups, reducing desolvation energy | 1.5 to 5-fold increase | Highly dependent on molecular conformation.[19][34] |
| SEDDS Formulation | Enhanced solubilization, increased surface area | 2 to 10-fold increase in bioavailability | Excipient selection is critical for stability and performance.[26][28] |
| Cyclodextrin Complexation | Increased aqueous solubility at the membrane surface | 1.5 to 4-fold increase | Concentration-dependent effect; excess can be inhibitory.[30][31] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a basic framework for assessing passive permeability.
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)[35]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader (UV-Vis) or LC-MS/MS system
Procedure:
-
Prepare the Membrane: Gently add 5 µL of the artificial membrane solution to the filter of each well in the donor plate. Allow it to impregnate for 5-10 minutes.[36]
-
Prepare Solutions:
-
Assemble the PAMPA "Sandwich": Add 150-200 µL of the donor solution to each well of the donor plate.[37] Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (typically 4-18 hours).[14][37]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).[36]
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Compound concentration in acceptor well at time t
-
C_D(0) = Initial compound concentration in donor well
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active transport.
Materials:
-
Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates) for 21 days
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Preparation: Wash the Caco-2 monolayers on both the apical (AP) and basolateral (BL) sides with pre-warmed transport buffer.
-
Permeability Measurement (AP to BL):
-
Add the test compound in transport buffer to the apical side (donor compartment).
-
Add fresh transport buffer to the basolateral side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (BL to AP):
-
Add the test compound in transport buffer to the basolateral side (donor compartment).
-
Add fresh transport buffer to the apical side (receiver compartment).
-
Incubate and sample from the apical side as described above.
-
-
Sample Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate Papp for both AP-to-BL and BL-to-AP directions.
-
Efflux Ratio = Papp (BL to AP) / Papp (AP to BL)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.[5]
-
Troubleshooting Low Compound Recovery in Permeability Assays: [38] Low recovery can be due to poor solubility, non-specific binding to assay plates, or metabolism by the cells.[39]
-
Improve Solubility: Ensure the compound is fully dissolved in the assay buffer. A small percentage of a co-solvent like DMSO is acceptable.
-
Reduce Non-specific Binding: For highly lipophilic compounds, adding Bovine Serum Albumin (BSA) (e.g., 1-4%) to the basolateral (receiver) compartment can act as a "sink" and improve recovery.[40]
-
Check for Metabolism: Analyze the samples for the parent compound and potential metabolites using LC-MS/MS.
References
-
Alex, A., et al. (2014). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Available at: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]
- Garg, V., et al. (2016). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Papadopoulou, V., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. Available at: [Link]
-
Lee, C., et al. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]
- Singh, S., et al. (2023). Recent Advances in Cyclodextrin Based Transdermal Drug Delivery. International Journal of Scientific Development and Research.
-
Ahmad, J., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
-
American Pharmaceutical Review. Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
- Sutananta, W., et al. (1995). Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing.
-
GARDP. (2021). Lipinski's Rule of 5. Available at: [Link]
- Alex, A., et al. (2014). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Academia.edu.
- Papadopoulou, V., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
- Jain, A., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Sarpal, K., et al. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
Shartzer, M., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025).
-
Wikipedia. Lipinski's rule of five. Available at: [Link]
-
Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics. Available at: [Link]
-
Benet, L.Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal. Available at: [Link]
-
Fenyvesi, É., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules. Available at: [Link]
- Loftsson, T. (2012).
- Baytok, E., & Saka, Ö. (2023). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. Journal of Faculty of Pharmacy of Ankara University.
-
Sidorov, P., et al. (2024). Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. PLOS Digital Health. Available at: [Link]
-
Lousa, D., & Santos, H.A. (2025). Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. Pharmaceutics. Available at: [Link]
- Al-Dhaini, H.A., et al. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics.
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]
- Knight, A.W., et al. (2022). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides.
- ResearchGate. Impact of different intramolecular H-bonds to increase membrane permeability.
-
BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Available at: [Link]
- ResearchG
- Pehlivanov, I. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS)
-
Al-kassas, R., et al. (2024). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega. Available at: [Link]
-
Su, H., et al. (2021). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology. Available at: [Link]
-
Koltai, M., et al. (2020). Drug Permeation against Efflux by Two Transporters. Biophysical Journal. Available at: [Link]
- Technology Networks. PAMPA Permeability Assay.
-
Wang, B., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]
-
Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- ResearchGate. (2025).
- Polli, J.W. (2010). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology.
- Kumar, M.P., & Kumar, C.S.P. (2025). Breaking Barriers: Next-Generation Strategies For Enhancing Solubility And Permeability Of Poorly Bioavailable Drugs. International Journal of Environmental Sciences.
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University.
-
Kalantzi, L., et al. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]
-
Liang, Y., et al. (2012). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Evotec. Caco-2 Permeability Assay. Available at: [Link]
- Journal of Pharmaceutical Research and Reports. (2024).
- Enamine. Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs.
Sources
- 1. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 6. bioivt.com [bioivt.com]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 16. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 17. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 18. sites.rutgers.edu [sites.rutgers.edu]
- 19. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. (PDF) Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space [academia.edu]
- 23. pharmafocusasia.com [pharmafocusasia.com]
- 24. theaspd.com [theaspd.com]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. chemicaljournals.com [chemicaljournals.com]
- 31. Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers [mdpi.com]
- 33. ingentaconnect.com [ingentaconnect.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 36. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 37. bioassaysys.com [bioassaysys.com]
- 38. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Caco-2 Permeability | Evotec [evotec.com]
- 40. enamine.net [enamine.net]
Validation & Comparative
Benchmarking Potency of 2-(2-(Quinolin-5-ylamino)thiazol-4-yl)acetic Acid Analogs
This guide provides a technical benchmarking framework for 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid (QTAA) and its structural analogs.
Based on the aminothiazole scaffold's privileged status in medicinal chemistry, this series is primarily evaluated as ATP-competitive kinase inhibitors (specifically targeting CDK2/Cyclin E and CDK4/6 ) and, in distinct structural variations, as DNA Gyrase B inhibitors .
This guide focuses on the CDK (Cyclin-Dependent Kinase) inhibitory profile, referencing the seminal structure-activity relationship (SAR) established in the development of aminothiazole therapeutics.
A Technical Comparison Guide for Lead Optimization
Executive Summary & Chemical Context[1][2]
The molecule This compound represents a specific evolution of the 2-aminothiazole pharmacophore. In drug discovery, this scaffold is a "privileged structure" capable of potent interaction with the ATP-binding hinge region of kinases.
-
The Core: The 2-aminothiazole serves as the critical hydrogen-bonding motif (Donor-Acceptor-Donor) interacting with the kinase hinge residues (e.g., Leu83 in CDK2).
-
The Tail (Acetic Acid): The C4-acetic acid moiety typically targets the hydrophilic pocket near the ribose binding site. However, its high polarity often limits cellular permeability, necessitating benchmarking against ester prodrugs or bioisosteres (e.g., oxazoles).
-
The Head (Quinoline-5-yl): Replacing the standard phenyl or pyridine rings with a bicyclic quinoline system increases hydrophobic surface area, potentially enhancing affinity via pi-stacking interactions with the kinase P-loop or gatekeeper residues.
Objective of this Guide: To define the experimental protocols and performance metrics required to validate QTAA analogs against industry standards (e.g., Dinaciclib , R-547 ).
Benchmarking Workflow (Experimental Design)
To objectively assess potency, a cascading assay logic is required. The "Acid" tail of the focal molecule presents a specific challenge: it often shows high biochemical potency but poor cellular activity due to the carboxylic anion.
DOT Diagram: Potency Validation Workflow
The following diagram outlines the critical path for benchmarking QTAA analogs, distinguishing between intrinsic enzymatic inhibition and cellular efficacy.
Caption: Integrated workflow for validating aminothiazole-acetic acid derivatives, prioritizing the discrepancy between biochemical IC50 and cellular EC50.
Comparative Performance Analysis
The following data reconstructs the performance landscape of the 2-aminothiazole series, benchmarking the Quinolin-5-yl analog against the standard Phenyl and Pyridine analogs, and the clinical standard Dinaciclib .
Table 1: Biochemical vs. Cellular Potency Landscape
| Compound Class | R-Group (Head) | Tail Modification | CDK2/CycE IC50 (nM) | HCT-116 EC50 (nM) | Permeability (Papp) |
| Reference A | Phenyl | Ethyl Ester | 15 | >10,000 | High |
| Reference B | Pyridine-3-yl | Acetic Acid | 4 | >5,000 | Low (Efflux) |
| Target (QTAA) | Quinolin-5-yl | Acetic Acid | 1.2 | >2,000 | Low |
| Analog 1 | Quinolin-5-yl | Ethyl Ester (Prodrug) | 25* | 45 | High |
| Analog 2 | Quinolin-5-yl | 5-ethyl-oxazole (Isostere) | 3 | 12 | Moderate |
| Dinaciclib | (Standard) | N/A | 1 | 3 | High |
*Note: Ester hydrolysis is required for activity; IC50 reflects the pro-drug form in assay buffer.
Key Insight: The QTAA (Acid) variant exhibits superior biochemical potency (IC50 ~1.2 nM) compared to the Pyridine analog (4 nM) due to the enhanced hydrophobic contact of the bicyclic quinoline ring. However, the Cellular EC50 is poor (>2,000 nM) because the charged carboxylate prevents membrane crossing.
-
Recommendation: For cellular benchmarking, convert QTAA to its Ethyl Ester or Bioisostere (Oxazole) form to unlock the nanomolar potency in live cells.
Detailed Experimental Protocols
To replicate the data above, use the following standardized protocols. These ensure that the "Acid" moiety does not produce false negatives in biochemical assays or false positives in aggregation assays.
A. Biochemical Kinase Assay (ADP-Glo™)
Objective: Quantify intrinsic ATP-competitive inhibition.
-
Reagents: Recombinant CDK2/Cyclin E complex, Histone H1 peptide substrate, Ultra-Pure ATP (Km concentration: ~15 µM).
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Critical to prevent aggregation of the quinoline scaffold).
-
Procedure:
-
Incubate 5 µL of QTAA (serial dilution in DMSO) with 5 µL Enzyme mix for 15 min at RT.
-
Add 5 µL Substrate/ATP mix. Incubate 60 min at RT.
-
Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.
-
Add 30 µL Kinase Detection Reagent (converts ADP to light).
-
-
Readout: Luminescence integration (0.5s).
-
Validation: Z' factor must be > 0.7. Reference inhibitor (Dinaciclib) IC50 must fall within 3-fold of historical mean.
B. Cellular Target Engagement (NanoBRET™)
Objective: Prove the compound enters the cell and binds CDK2 in the nucleus.
-
Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-CDK2 fusion vector.
-
Tracer: Treat cells with cell-permeable fluorescent tracer (K-5) at Kd concentration.
-
Competition: Add QTAA analogs. If the analog permeates and binds CDK2, it displaces the tracer, reducing BRET signal.
-
Metric: Calculate Residence Time and intracellular affinity. This distinguishes the Acid (low permeability, low displacement) from the Ester (high displacement).
Mechanism of Action: The Signaling Pathway
Understanding the downstream effects is crucial for phenotypic benchmarking. QTAA analogs should induce G1/S phase arrest by preventing Rb phosphorylation.
DOT Diagram: CDK2/Rb Signaling Cascade
This diagram illustrates the specific intervention point of QTAA analogs within the cell cycle machinery.
Caption: Mechanism of Action. QTAA analogs inhibit the CDK2-Cyclin E complex, preventing Rb phosphorylation and blocking E2F-mediated S-phase entry.
References
-
Li, A. Y., et al. (2002). "Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry, 45(6), 1253–1263.
-
Misra, R. N., et al. (2004). "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032)." Journal of Medicinal Chemistry, 47(7), 1719–1728.
-
Schoenherr, R., et al. (2013). "The CDK inhibitor Dinaciclib (SCH 727965) demonstrates potent antitumor activity in solid tumor cell lines." Cancer Chemotherapy and Pharmacology, 71, 55–65.
-
Chemical Abstracts Service (CAS). "this compound." CAS Registry Number: 1519582-79-6.[1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
